molecular formula C14H16N6O2 B2898863 N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-28-1

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2898863
CAS RN: 899975-28-1
M. Wt: 300.322
InChI Key: CTDDMARRJRORHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the [1,2,4]triazolo[4,5-d]pyrimidine class . This class of compounds is known for its significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as [1,2,4]triazolo[4,5-d]pyrimidines have been synthesized via reactions involving hydrazonoyl halides .

Mechanism of Action

Target of Action

Similar compounds have been shown to target various cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, a similar compound was found to induce apoptosis in MGC-803 cells, possibly through the mitochondrial pathway . This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

The compound affects the mitochondrial pathway, leading to apoptosis in cancer cells . The mitochondrial pathway is a crucial part of the intrinsic apoptotic pathway, which is one of the main mechanisms by which cells undergo programmed cell death. The up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA) and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) lead to a decrease in MMP, which triggers the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9/3, leading to apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the activation of the mitochondrial pathway, leading to a series of biochemical reactions that ultimately result in cell death .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(21-2)5-6-11(10)22-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDDMARRJRORHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

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